molecular formula C21H16ClFN2O2S B2830091 2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955761-75-8

2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2830091
CAS RN: 955761-75-8
M. Wt: 414.88
InChI Key: QKSDUQQNTRYLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16ClFN2O2S and its molecular weight is 414.88. The purity is usually 95%.
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Scientific Research Applications

Imaging Techniques and Biological Applications

  • Sigma-2 Receptor Imaging : A study highlighted the synthesis and evaluation of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research underscores the potential of such compounds in cancer diagnostics and the understanding of tumor biology (Tu et al., 2007).

  • Chemodosimetric Behaviors : Another study explored a thioamide derivative of 8-hydroxyquinoline-benzothiazole for its fluorogenic chemodosimetric properties towards transition-metal ions, demonstrating highly Hg2+-selective fluorescence enhancing properties. This work illustrates the utility of fluorophore-based sensors in environmental and analytical chemistry (Song et al., 2006).

Synthetic Methodologies and Chemical Transformations

  • Cobalt-Catalyzed C-H Activation : Research on the cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes yielded 3- and 4-fluoroalkylated isoquinolinones. This method represents an advanced synthetic approach for constructing fluorine-modified heterocycles, which are valuable in drug development (Kumon et al., 2021).

  • Rhodium-Catalyzed Coupling : A study presented the rhodium-catalyzed C-H activation and coupling of benzamides with 2,2-difluorovinyl tosylate, enabling the synthesis of diverse fluorinated heterocycles. Such transformations are pivotal for generating novel compounds with potential applications in medicinal chemistry and agrochemistry (Wu et al., 2017).

Potential Biological Activities

  • Antimicrobial Agents : Compounds synthesized from fluoroquinolone-based 4-thiazolidinones were investigated for their antimicrobial properties. Such studies contribute to the search for new antimicrobial agents amidst rising antibiotic resistance (Patel & Patel, 2010).

  • Antipsychotic Agents : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents reflect the ongoing efforts to discover new treatments for psychiatric disorders, showcasing the importance of structural diversity in drug discovery (Norman et al., 1996).

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2S/c22-18-11-15(23)4-6-17(18)20(26)24-16-5-3-13-7-8-25(12-14(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSDUQQNTRYLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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